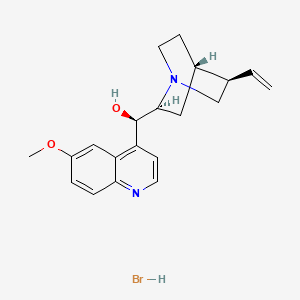

Quinine hydrobromide

説明

The exact mass of the compound Quinine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZGBIRSORQVNB-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

549-47-3 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20203394 | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-44-2, 549-49-5 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinine Hydrobromide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to quinine hydrobromide. It further delves into its core mechanisms of action, offering detailed data and visualizations to support advanced research and drug development.

Chemical Identity and Structure

Quinine hydrobromide is the hydrobromide salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree. Its chemical identity is well-established through various nomenclature systems.

The structure consists of a quinoline ring linked to a quinuclidine moiety, with key functional groups including a methoxy group, a vinyl group, and a secondary alcohol. The hydrobromide salt is formed by the protonation of the quinuclidine nitrogen.

Table 1: Chemical Identifiers for Quinine Hydrobromide

| Identifier | Value | Citation |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | [1] |

| CAS Number | 549-49-5 | [1] |

| Molecular Formula | C₂₀H₂₅BrN₂O₂ | [1] |

| Molecular Weight | 405.34 g/mol | [1] |

| InChI Key | HDZGBIRSORQVNB-DSXUQNDKSA-N |

Physicochemical Properties

The physicochemical properties of quinine hydrobromide are crucial for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for the hydrobromide salt is limited in the public domain, properties can be inferred from the parent compound and other salt forms.

Table 2: Physicochemical Properties of Quinine and its Salts

| Property | Value | Compound | Citation |

| Appearance | White or colorless crystalline solid/needles. | Quinine Base / Salts | [2][3] |

| Melting Point | 81-82 °C | Quinine Hydrobromide | [4] |

| 177 °C (with decomposition) | Quinine (Free Base) | [2] | |

| 115-116 °C (with decomposition) | Quinine Hydrochloride | [5] | |

| Solubility in Water | Data not available (Expected to be soluble) | Quinine Hydrobromide | [6] |

| ~0.5 g/L (0.05 g/100 mL) at 15 °C | Quinine (Free Base) | [2][7] | |

| 47.6 mg/mL (4.76 g/100 mL) at 25 °C | Quinine Hydrochloride | [8] | |

| pKa (of Quinine) | pKₐ₁: ~5.1 (quinoline nitrogen)pKₐ₂: ~8.5-9.7 (quinuclidine nitrogen) | Quinine (Free Base) | [2] |

| Taste | Very bitter | Quinine (Free Base) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quality control of quinine hydrobromide.

Table 3: Spectroscopic Data for Quinine and its Derivatives

| Technique | Key Observations | Citation |

| Mass Spectrometry (MS) | The electron ionization spectrum of the parent compound, quinine, shows a molecular ion peak (M+) corresponding to its molecular weight of 324.4 g/mol . | [9] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for O-H stretching (from the alcohol), aromatic C-H stretching, aliphatic C-H stretching, and C=C/C=N stretching from the quinoline and vinyl groups. | [10] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra for quinine are complex. Key ¹H signals include distinct aromatic protons on the quinoline ring, protons of the vinyl group, and a characteristic proton at the C9 position bearing the hydroxyl group. |

Experimental Protocols

Synthesis

The synthesis of quinine hydrobromide is typically achieved by reacting quinine free base with hydrobromic acid. The total synthesis of the parent quinine molecule is a complex, multi-step process. A generalized final step for salt formation is presented below.

Caption: General workflow for the synthesis of Quinine Hydrobromide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of quinine salts. The following protocol is a representative stability-indicating method.

Objective: To determine the concentration of quinine in a sample.

Instrumentation and Conditions:

-

System: HPLC with UV Detector.

-

Column: C18 reversed-phase, 4.6 x 250 mm.[11]

-

Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 25 °C.[11]

-

Injection Volume: 50 µL.[11]

-

Detection: UV at 330 nm.[11]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve quinine standard in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by quantitative dilution with methanol.[11]

-

Sample Preparation: Dissolve the sample containing quinine hydrobromide in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before analysis.[11]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the quinine peak by its retention time (approx. 7.7 min under these conditions) and calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.[11]

Analytical Method: Volumetric Titration

Acid-base titration can be used for the assay of quinine salts.

Objective: To determine the purity of a quinine hydrobromide sample.

Principle: Quinine is a diacidic base and can be titrated with a standardized strong acid. Non-aqueous titration is often preferred.

Reagents and Equipment:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Acetic anhydride.

-

Indicator: Malachite green solution.

-

Apparatus: Micro-buret, stirrer.

Procedure:

-

Accurately weigh approximately 150 mg of the quinine hydrobromide sample.

-

Dissolve the sample in 20 mL of acetic anhydride.

-

Add 5.5 mL of mercuric acetate solution (to remove the bromide ion) and 2 drops of malachite green indicator.

-

Titrate with 0.1 N perchloric acid from a micro-buret to a yellow endpoint.

-

Perform a blank determination and apply any necessary corrections.

-

Calculate the percentage purity based on the volume of titrant consumed.

Mechanism of Action

Quinine exerts its biological effects through multiple mechanisms, the most prominent being its antimalarial activity. More recent research has also elucidated its impact on cellular signaling pathways related to muscle development.

Antimalarial Action: Inhibition of Heme Detoxification

The primary antimalarial action of quinine occurs within the acidic food vacuole of the Plasmodium falciparum parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[12][13] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[12][13]

Quinine, being a weak base, concentrates in the acidic food vacuole.[12] It is thought to inhibit heme polymerase, preventing the formation of hemozoin.[12] This leads to the accumulation of toxic free heme, which damages parasite membranes and causes cell death.[12]

Caption: Antimalarial mechanism of Quinine via heme detoxification inhibition.

Disruption of AKT Signaling Pathway

Recent studies have shown that quinine can inhibit myogenic differentiation (the process of forming muscle tissue) by disrupting the AKT signaling pathway.[3] The AKT pathway is crucial for cell survival and proliferation. Quinine has been found to inhibit the phosphorylation of AKT, a key step in its activation.[2][7] This disruption leads to a decrease in the expression of genes and proteins associated with muscle development and can impair muscle regeneration.[3] This mechanism may be linked to potential side effects of quinine, such as sarcopenia.[3]

Caption: Quinine's inhibition of the AKT signaling pathway in myogenesis.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. Quinine Hydrochloride Dihydrate - Buchler GmbH [buchler-gmbh.com]

- 4. Quinine HBr I CAS#: 549-49-5 I antiarrhythmic agent I InvivoChem [invivochem.com]

- 5. quinine hydrochloride, 130-89-2 [thegoodscentscompany.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Quinine - Sciencemadness Wiki [sciencemadness.org]

- 8. Showing Compound Quinine hydrochloride (FDB002085) - FooDB [foodb.ca]

- 9. scispace.com [scispace.com]

- 10. (-)-Quinine hydrochloride dihydrate for synthesis 6119-47-7 [sigmaaldrich.com]

- 11. quinine hydrochloride dihydrate, 6119-47-7 [thegoodscentscompany.com]

- 12. QUININE HYDROBROMIDE CAS#: 549-49-5 [m.chemicalbook.com]

- 13. fao.org [fao.org]

A Comprehensive Guide to the Synthesis and Structural Elucidation of Quinine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. The document outlines a standard laboratory-scale synthesis protocol and details the analytical techniques crucial for its structural verification. All quantitative data are presented in tabular format for clarity and comparative ease. Furthermore, workflows and logical processes are visualized using diagrams rendered in the DOT language.

Synthesis of Quinine Hydrobromide

The preparation of quinine hydrobromide is typically achieved through a straightforward acid-base neutralization reaction. The process involves the protonation of the basic quinuclidine nitrogen atom of the quinine free base by hydrobromic acid. The resulting salt exhibits increased aqueous solubility compared to the free base, a common strategy in drug formulation.

Reaction Scheme

The reaction involves treating quinine with hydrobromic acid (HBr) in a suitable solvent, leading to the formation of the hydrobromide salt, which can then be isolated via crystallization.

-

Starting Material: Quinine (free base)

-

Reagent: Hydrobromic Acid (HBr)

-

Product: Quinine Hydrobromide

-

Byproduct: None

Experimental Protocol: Synthesis from Quinine Free Base

This protocol details the conversion of quinine free base to its hydrobromide salt.

-

Dissolution: Dissolve 1.0 g of quinine free base in 20 mL of a suitable organic solvent, such as ethanol or methanol, with gentle warming if necessary.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the quinine solution. The amount of HBr should be calculated based on the molar mass of quinine (324.42 g/mol ).

-

Precipitation/Crystallization: The quinine hydrobromide salt may begin to precipitate upon addition of the acid. If not, the solution can be cooled in an ice bath to induce crystallization. For higher purity, the solvent can be partially evaporated under reduced pressure, followed by cooling.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

-

Drying: Dry the purified crystals under vacuum to yield quinine hydrobromide. The typical yield for this type of salt formation is generally high, often exceeding 90%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of quinine hydrobromide.

Structural Elucidation

The confirmation of the chemical structure of the synthesized quinine hydrobromide is accomplished through a combination of spectroscopic and analytical methods. Each technique provides specific information about the molecular framework, functional groups, and connectivity of atoms.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic analyses. The data for the quinine moiety is largely consistent with the free base, with notable shifts for nuclei near the protonated nitrogen.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Data based on quinine in CDCl₃; chemical shifts (δ) in ppm. Protonation of the quinuclidine nitrogen in the hydrobromide salt typically causes downfield shifts for adjacent protons and carbons.)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) | Assignment |

| 8.74 (d) | H-2' |

| 8.05 (d) | H-8' |

| 7.65 (d) | H-5' |

| 7.38 (dd) | H-7' |

| 7.32 (d) | H-3' |

| 5.85 (ddd) | H-10 |

| 5.55 (d) | H-9 |

| 5.05 (m) | H-11 (cis & trans) |

| 3.95 (s) | -OCH₃ |

| 3.20 - 2.60 (m) | H-2, H-6, H-8 |

| 1.90 - 1.45 (m) | H-3, H-4, H-5, H-7 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (broad) | O-H Stretch | Hydroxyl Group |

| 3070 | =C-H Stretch | Aromatic/Vinylic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H |

| ~2500 - 3000 (broad) | N⁺-H Stretch | Ammonium Salt |

| 1620 | C=C Stretch | Aromatic Ring |

| 1590, 1508 | C=N Stretch | Quinoline Ring |

| 1245 | C-O-C Stretch | Aryl Ether |

| 1090 | C-O Stretch | Secondary Alcohol |

Table 3: Mass Spectrometry (MS) Data (Expected for Electrospray Ionization, ESI-MS)

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 325.19 | [M+H]⁺ | Protonated quinine molecular ion (M = C₂₀H₂₄N₂O₂) |

| 136.08 | [C₉H₁₀NO]⁺ | Meroquinene fragment, characteristic of the quinuclidine portion |

Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms. While data for quinine hydrobromide itself is not widely published, analysis of similar salts like quinine hydrochloride dihydrate reveals key structural features.[1]

Table 4: Representative Crystallographic Data (for Quinine Hydrochloride Dihydrate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.95 |

| b (Å) | 10.21 |

| c (Å) | 12.34 |

| α (°) | 85.20 |

| β (°) | 75.89 |

| γ (°) | 80.11 |

| Volume (ų) | 1073.5 |

| Z (molecules/unit cell) | 2 |

Structural Elucidation Workflow Diagram

Caption: Process for the structural elucidation of quinine hydrobromide.

References

An In-Depth Technical Guide to the Physical Properties of Quinine Hydrobromide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of quinine hydrobromide powder, a critical aspect for its handling, formulation, and bioavailability. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

General Characteristics

Quinine hydrobromide is the hydrobromide salt of quinine, an alkaloid originally derived from the bark of the Cinchona tree. It is utilized in the pharmaceutical industry for its antimalarial, antipyretic, and analgesic properties. As a powder, its physical characteristics are paramount for formulation development, ensuring dose uniformity, stability, and therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of quinine hydrobromide powder is presented in the table below. These properties are fundamental to understanding the behavior of the powder during various pharmaceutical processing steps.

| Property | Value |

| Molecular Formula | C₂₀H₂₅BrN₂O₂ |

| Molecular Weight | 405.34 g/mol [1] |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 81-82 °C |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. Quinine hydrobromide exhibits the following solubility characteristics:

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Very soluble[2] |

While qualitative descriptors are available, precise quantitative solubility data (e.g., in g/100 mL) at standard temperatures are not consistently reported in publicly available literature. It is recommended that researchers determine the solubility experimentally for specific formulation requirements.

Experimental Protocols

The determination of the physical properties of quinine hydrobromide powder relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point of quinine hydrobromide powder can be determined using the capillary method, a widely accepted technique in pharmaceutical analysis.

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus with a heating block and temperature probe

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the quinine hydrobromide powder is completely dry. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set the initial temperature to approximately 10-15°C below the expected melting point. c. Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point. d. Reduce the heating rate to 1-2°C per minute to allow for accurate observation. e. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of quinine hydrobromide powder to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. Allow the suspension to settle for a short period. b. Withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Analysis: a. Accurately dilute the filtered saturated solution with the solvent. b. Determine the concentration of quinine hydrobromide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Calculate the original concentration in the saturated solution, which represents the solubility of the compound.

Structural and Thermal Analysis

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for determining the crystalline or amorphous nature of a powder and for identifying different polymorphic forms. The diffraction pattern is a unique fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal events, such as melting, crystallization, and glass transitions, as a function of temperature. A DSC thermogram provides information on the melting point, heat of fusion, and the presence of polymorphs or solvates. For instance, a study on quinine hydrochloride, a related salt, utilized DSC to characterize its thermal behavior.

Experimental Workflow Visualization

The logical flow for the physical characterization of a pharmaceutical powder like quinine hydrobromide can be visualized to guide the experimental process.

This guide provides foundational information on the physical properties of quinine hydrobromide powder. For specific applications, it is imperative that researchers and drug development professionals conduct their own detailed experimental characterization.

References

The Antimalarial Mechanism of Quinine Hydrobromide: A Technical Guide

Introduction

For nearly four centuries, quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has been a cornerstone in the global fight against malaria.[1][2] Its enduring relevance, particularly in cases of severe malaria and in regions with resistance to newer drugs, underscores the importance of a deep understanding of its mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular and biochemical pathways through which quinine hydrobromide exerts its parasiticidal effects on Plasmodium falciparum, the most virulent species of the malaria parasite. While the precise mechanism has not been fully resolved, a primary mode of action has been widely accepted, supported by a substantial body of in vitro evidence.[4]

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted hypothesis for quinine's antimalarial activity centers on its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] During its intraerythrocytic stage, the malaria parasite resides within a digestive vacuole where it degrades vast quantities of host cell hemoglobin to acquire essential amino acids.[6][7] This process releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite and can cause oxidative damage to cellular components.[5]

To protect itself, the parasite has evolved a unique detoxification pathway that involves the polymerization of toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[5][8] Quinine, being a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[6][9] It is here that it is believed to inhibit the formation of hemozoin.[8] This inhibition leads to an accumulation of toxic, free heme within the parasite, ultimately causing its death.[4][5] The exact molecular interaction is thought to involve quinine binding to heme, preventing its incorporation into the growing hemozoin crystal.[5] Some studies suggest that this quinine-heme complex may then cap the growing hemozoin polymer, preventing further sequestration of heme.[7]

Other Postulated Mechanisms of Action

While hemozoin inhibition is the most prominent theory, in vitro studies suggest that quinine may also exert its antimalarial effects through other pathways, although these are less well-characterized:

-

Inhibition of Nucleic Acid and Protein Synthesis: Some studies indicate that quinine can interfere with the parasite's ability to synthesize nucleic acids and proteins, which are essential for its growth and replication.[4][5]

-

Inhibition of Glycolysis: Quinine has been observed to inhibit glycolysis in P. falciparum.[4]

-

Targeting Purine Nucleoside Phosphorylase: There is some evidence to suggest that quinine may target the malaria purine nucleoside phosphorylase enzyme.[4]

Quantitative Data on Quinine's Antimalarial Activity

The in vitro efficacy of quinine against P. falciparum is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the parasite strain (sensitive or resistant) and the specific assay used.

| Parameter | Value | Parasite Strain(s) | Reference(s) |

| IC50 | 107.20 nM (Geometric Mean) | Ghanaian Isolates | [10] |

| IC50 | 74.84 ng/ml | W2 (Low Sensitivity) | [11] |

| IC50 | 27.53 ng/ml | D6 (Sensitive) | [11] |

| IC50 | 829 nmol/L | Quinine-Resistant Isolate | [12] |

| Minimum Parasiticidal Concentration (in plasma) | 3.4 µg/ml | Uncomplicated Falciparum Malaria (Thailand) | [13] |

| Minimum Inhibitory Concentration (MIC) | 0.7 µg/ml | Uncomplicated Falciparum Malaria (Thailand) | [13] |

Experimental Protocols

The elucidation of quinine's mechanism of action relies on a variety of in vitro and in vivo experimental protocols. Below are summaries of two key methodologies.

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This high-throughput method is widely used to determine the IC50 values of antimalarial compounds.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes under a specific gas mixture (5% CO2, 5% O2, 90% N2) in RPMI 1640 medium supplemented with human serum or Albumax.[14]

-

Drug Dilution: A serial dilution of quinine hydrobromide is prepared and added to a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a full life cycle (typically 48-72 hours).

-

Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to nucleic acids, is added.

-

Quantification: The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to generate a dose-response curve, from which the IC50 value is calculated.

Hemozoin (β-Hematin) Inhibition Assay

This cell-free assay directly assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

-

Reaction Mixture: A solution of hemin (the precursor to heme) is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Drug Addition: Different concentrations of quinine are added to the hemin solution.

-

Initiation of Polymerization: The reaction is initiated by the addition of an acetate buffer to lower the pH, which promotes the spontaneous formation of β-hematin.

-

Incubation: The mixture is incubated, often with shaking, to allow for crystal growth.

-

Quantification of Inhibition: After incubation, the amount of aggregated β-hematin is quantified. This can be done by various methods, including centrifugation followed by measurement of the remaining soluble heme in the supernatant, or by washing the β-hematin pellet and then depolymerizing it for spectrophotometric quantification.[15]

-

Data Analysis: The results are used to determine the concentration of quinine required to inhibit β-hematin formation by 50%.

Mechanisms of Resistance

The emergence of quinine-resistant P. falciparum strains poses a significant challenge to malaria control.[12] Resistance is often associated with a reduced accumulation of the drug within the parasite's digestive vacuole.[6] This can be mediated by mutations in transporter proteins located on the vacuolar membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[12][16] These mutations are thought to enhance the efflux of quinine from its site of action.

Conclusion

The primary antimalarial mechanism of quinine hydrobromide is the inhibition of hemozoin biocrystallization within the digestive vacuole of Plasmodium falciparum. By disrupting this critical detoxification pathway, quinine leads to the accumulation of toxic free heme, resulting in oxidative stress and parasite death. While other potential mechanisms may contribute to its overall efficacy, the inhibition of heme polymerization remains the most well-supported and central aspect of its mode of action. A thorough understanding of this mechanism, coupled with continued surveillance of resistance markers, is essential for the ongoing strategic use of this historic and vital antimalarial agent.

References

- 1. prisminltd.com [prisminltd.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Quinine-Resistant Malaria in Traveler Returning from Senegal, 2007 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]

The intricate Machinery of Nature: An In-depth Technical Guide to the Biosynthesis of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinchona alkaloids, with a primary focus on the pharmacologically significant compound, quinine. This document delves into the enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the production of these complex natural products in Cinchona species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction: The Legacy of the "Fever Tree"

The bark of the Cinchona tree, colloquially known as the "fever tree," has been a cornerstone in the history of medicine for centuries. Its potent anti-malarial properties are attributed to a class of bitter-tasting compounds known as quinoline alkaloids, the most famous of which is quinine. While synthetic antimalarials have been developed, the emergence of drug-resistant malaria parasites has renewed interest in the natural source and biosynthesis of these vital compounds. Understanding the intricate biochemical pathways that lead to the formation of quinine and its related alkaloids is paramount for developing sustainable production methods, including metabolic engineering approaches in microbial or plant-based systems.

The Biosynthetic Pathway: A Two-Part Harmony

The biosynthesis of Cinchona alkaloids is a complex process that can be broadly divided into two major parts: the formation of the universal precursor strictosidine from primary metabolism, and the subsequent intricate series of reactions that convert strictosidine into the characteristic quinoline alkaloids.

The Road to Strictosidine: The Terpenoid Indole Alkaloid (TIA) Superhighway

The journey begins with precursors from two distinct metabolic routes: the shikimate pathway, which provides the indole component, and the terpenoid pathway, which supplies the monoterpene unit.

-

The Indole Moiety: The amino acid L-tryptophan, derived from the shikimate pathway, is the starting point for the indole portion of the alkaloids. A key enzyme, tryptophan decarboxylase (TDC) , catalyzes the decarboxylation of tryptophan to produce tryptamine. Recent research has revealed a crucial modification at this early stage for the biosynthesis of methoxylated alkaloids like quinine. It is now understood that tryptamine can be hydroxylated and subsequently methylated to form 5-methoxytryptamine, which then enters the downstream pathway, leading to the formation of methoxylated Cinchona alkaloids. This finding revises the previous hypothesis that methoxylation occurs at a much later stage.

-

The Monoterpene Moiety: The iridoid monoterpene component, secologanin, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. A critical initial step in this pathway is the conversion of geranyl diphosphate (GPP) to geraniol, a reaction catalyzed by geraniol synthase (GES) . A series of subsequent enzymatic steps, including oxidation and cyclization, transform geraniol into the complex iridoid secologanin.

-

The Crucial Condensation: The convergence of these two pathways is marked by a pivotal Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) . This enzyme facilitates the stereospecific condensation of tryptamine (or 5-methoxytryptamine) and secologanin to form strictosidine (or 10-methoxystrictosidine). Strictosidine is the universal precursor for all monoterpenoid indole alkaloids, including the Cinchona alkaloids.

Figure 1: Biosynthesis of the universal precursor strictosidine and its methoxylated analog.

From Strictosidine to Quinine: The Cinchona-Specific Pathway

The conversion of strictosidine to the quinoline alkaloids is a less universally understood and more species-specific series of reactions. The proposed pathway involves a complex rearrangement of the strictosidine skeleton.

-

Deglycosylation and Early Rearrangements: The glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) , leading to a highly reactive aglycone. This intermediate undergoes a series of rearrangements, eventually leading to the formation of an aldehyde intermediate, corynantheal.

-

Formation of the Quinoline Nucleus: The transformation of the indole ring of corynantheal into the quinoline ring system characteristic of Cinchona alkaloids is a complex and not fully elucidated process. It is hypothesized to involve oxidative cleavage of the indole ring, followed by recyclization to form the quinoline scaffold.

-

Late-Stage Modifications: Following the formation of the basic quinoline structure, a series of tailoring reactions occur to produce the final array of Cinchona alkaloids. These modifications include hydroxylations, reductions, and, in the case of non-methoxylated precursors, potentially late-stage methoxylation, although early-stage methoxylation is now considered the primary route for quinine biosynthesis. The final step in quinine formation is believed to be a reduction of a ketone intermediate.

Figure 2: Proposed late stages of Cinchona alkaloid biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of Cinchona alkaloids. It is important to note that specific enzyme kinetic data for Cinchona species is limited in the public domain. Therefore, data from closely related species are provided for reference.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax / kcat | Reference |

| Tryptophan Decarboxylase (TDC) | Ophiorrhiza pumila | L-Tryptophan | 1080 | 0.78 s-1 (kcat) | [1] |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2300 | Not Reported | |

| Secologanin | 3400 | Not Reported | |||

| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | Not Reported |

Table 2: Metabolite Concentrations in Cinchona officinalis Hairy Root Cultures

| Metabolite | Concentration (µg/g Dry Weight) | Reference |

| Tryptamine | 1200 | |

| Strictosidine | 1950 | |

| Quinine | 500 | |

| Quinidine | 1000 |

Table 3: Alkaloid Content in Cinchona Bark

| Alkaloid | Concentration (% of Dry Weight) | Reference |

| Quinine | 1.59 - 1.89 | |

| Cinchonine | 1.87 - 2.30 | |

| Cinchonidine | 0.90 - 1.26 | |

| Total Alkaloids | 4.75 - 5.20 |

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of Cinchona alkaloid biosynthesis. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the quantification of tryptamine produced from the enzymatic reaction.

Materials:

-

Crude protein extract from Cinchona tissue or heterologously expressed TDC

-

L-Tryptophan solution

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Phosphate buffer (pH 7.5-8.0)

-

Trichloroacetic acid (TCA) or other quenching agent

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, PLP, and the protein extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the L-tryptophan solution.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA to precipitate the protein.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for tryptamine content using HPLC.

-

Quantify the tryptamine produced by comparing the peak area to a standard curve of known tryptamine concentrations.

Strictosidine Synthase (STR) Enzyme Assay

This assay measures the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Crude protein extract or purified STR

-

Tryptamine solution

-

Secologanin solution

-

Phosphate buffer (pH 6.5-7.0)

-

Quenching agent (e.g., perchloric acid)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Combine the protein extract, tryptamine, and secologanin in the phosphate buffer.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by adding the quenching agent.

-

Centrifuge the sample to remove any precipitate.

-

Analyze the supernatant for strictosidine content by HPLC.

-

Quantify the strictosidine produced by comparing its peak area to a standard curve.

Quantification of Quinine in Plant Material by HPLC

This protocol outlines the extraction and quantification of quinine from Cinchona bark or other tissues.

Materials:

-

Dried and powdered Cinchona plant material

-

Extraction solvent (e.g., methanol or ethanol with a small percentage of ammonia or other base)

-

Ultrasonic bath or soxhlet extractor

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Quinine standard solution

Procedure:

-

Extract the powdered plant material with the chosen solvent using sonication or soxhlet extraction.

-

Filter the extract to remove solid plant debris.

-

Evaporate the solvent from the filtrate to concentrate the alkaloids.

-

Redissolve the dried extract in a known volume of the HPLC mobile phase.

-

Inject a known volume of the sample onto the HPLC system.

-

Identify the quinine peak based on its retention time compared to the quinine standard.

-

Quantify the amount of quinine in the sample by comparing the peak area to a calibration curve generated with known concentrations of the quinine standard.

Figure 3: Generalized workflow for an enzyme assay.

Regulatory Mechanisms: Orchestrating the Biosynthesis

The production of Cinchona alkaloids is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory network in Cinchona is still under investigation, parallels can be drawn from the well-studied regulation of terpenoid indole alkaloid biosynthesis in other plants, such as Catharanthus roseus.

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses, often leading to the increased production of secondary metabolites. Elicitation of Cinchona cell cultures with methyl jasmonate (MeJA) has been shown to enhance alkaloid accumulation. The jasmonate signaling pathway is thought to involve a cascade of protein interactions that ultimately leads to the activation of transcription factors.

Transcription Factors: These DNA-binding proteins play a crucial role in regulating the expression of biosynthetic genes. In other alkaloid-producing plants, several families of transcription factors, including AP2/ERF, bHLH, and MYB, have been identified as key regulators. These transcription factors can act as activators or repressors of gene expression, often in a coordinated manner, to control the metabolic flux through the biosynthetic pathway. It is highly probable that homologous transcription factors are involved in the regulation of Cinchona alkaloid biosynthesis.

Figure 4: A putative jasmonate signaling pathway regulating Cinchona alkaloid biosynthesis.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of Cinchona alkaloids, several key areas require further investigation. The complete characterization of all enzymes in the pathway, particularly those involved in the complex rearrangements of the strictosidine skeleton and the final tailoring steps, remains a major goal. A deeper understanding of the regulatory network, including the identification of specific transcription factors and their target genes in Cinchona, will be crucial for successful metabolic engineering strategies. The heterologous expression of the entire quinine biosynthetic pathway in a microbial host is a long-term objective that could provide a sustainable and scalable source of this vital medicine. This in-depth knowledge of the biosynthetic machinery will undoubtedly pave the way for innovative approaches to the production and diversification of Cinchona alkaloids for pharmaceutical and other applications.

References

The Intricate Stereochemistry of Quinine: A Technical Guide for Researchers

An in-depth exploration of the chiral landscape of the quinine molecule, detailing its stereoisomers, analytical determination of its stereochemistry, and the profound impact of its three-dimensional architecture on its biological activity.

This technical guide provides a comprehensive overview of the stereochemistry and chirality of quinine, a molecule of significant historical and medicinal importance. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define quinine's potent antimalarial properties and its relationship with its diastereomers.

The Chiral Core of Quinine: Four Stereocenters of Significance

Quinine, a member of the cinchona alkaloid family, possesses a complex molecular architecture characterized by four stereogenic centers. These chiral carbons, located at positions C3, C4, C8, and C9, give rise to a total of 16 possible stereoisomers (2^4). The naturally occurring and biologically active form, (-)-quinine, has the absolute configuration of (3R, 4S, 8S, 9R).[1]

The spatial arrangement of the substituents around these four chiral centers is critical to the molecule's biological function. Even minor alterations in the stereochemistry can lead to dramatic changes in pharmacological activity, highlighting the importance of stereochemical purity in drug development.

The Diastereomeric Landscape: Quinine and Its Counterparts

Among the 16 possible stereoisomers, the most well-known diastereomer of quinine is quinidine. Quinidine shares the same molecular formula and connectivity as quinine but differs in the spatial arrangement at two of its four chiral centers, specifically at C8 and C9. The absolute configuration of quinidine is (3R, 4S, 8R, 9S). This seemingly subtle difference in stereochemistry results in distinct pharmacological profiles, with quinine being a potent antimalarial agent and quinidine primarily used as an antiarrhythmic drug.[2]

Two other important diastereomers are the C9 epimers: epiquinine and epiquinidine. These compounds differ from quinine and quinidine, respectively, only in the configuration at the C9 position.

Quantitative Stereochemical Data

The distinct three-dimensional structures of quinine and its key diastereomers lead to different interactions with plane-polarized light, a property quantified by specific rotation. The following table summarizes the specific rotation values for these compounds, providing a key metric for their identification and characterization.

| Compound | Absolute Configuration | Specific Rotation ([α]_D) |

| (-)-Quinine | (3R, 4S, 8S, 9R) | -165° |

| (+)-Quinidine | (3R, 4S, 8R, 9S) | +230° to +258° (solvent dependent) |

| (+)-Epiquinine | (3R, 4S, 8S, 9S) | +45.6° (in ethanol) |

| (+)-Epiquinidine | (3R, 4S, 8R, 9R) | +114° (in ethanol) |

Experimental Protocols for Stereochemical Determination

The precise determination of the stereochemistry of quinine and its isomers is paramount for quality control and research purposes. The following sections outline the detailed methodologies for key analytical techniques used in the stereochemical analysis of cinchona alkaloids.

Polarimetry

Polarimetry is a fundamental technique for distinguishing between enantiomers and diastereomers based on their ability to rotate plane-polarized light.

Objective: To measure the specific rotation of a sample of a cinchona alkaloid.

Materials and Equipment:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Sample cells (1 dm path length)

-

Solvent (e.g., ethanol, chloroform, or 0.1 M H2SO4)

-

Cinchona alkaloid sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the cinchona alkaloid sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

-

Measurement: Rinse the sample cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the sample cell in the polarimeter.

-

Data Acquisition: Record the observed rotation (α) at a constant temperature (typically 20°C or 25°C). Repeat the measurement at least three times and calculate the average.

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α]_D^T = α / (c × l) where:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the chiral centers in quinine and its diastereomers by analyzing the chemical shifts and coupling constants of specific protons.

Objective: To acquire and analyze the ¹H NMR spectrum of a quinine sample to confirm its stereochemical identity.

Materials and Equipment:

-

NMR spectrometer (e.g., 80 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

Quinine sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 130 mg of the quinine sample in 1 mL of the chosen deuterated solvent (e.g., DMSO-d6) to achieve a concentration of around 400 mM.[6]

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition (1D ¹H NMR):

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters for an 80 MHz instrument:

-

Number of scans: 8

-

Acquisition time: ~3.2 seconds

-

Repetition time: 10 seconds[7]

-

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns. Key diagnostic signals for quinine include the methoxy singlet and the distinct aromatic and vinyl proton signals.

-

For more detailed structural elucidation and unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7][8][9]

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a crystalline compound by mapping the three-dimensional arrangement of atoms in the crystal lattice.

Objective: To determine the absolute configuration of a quinine sample by single-crystal X-ray diffraction.

Materials and Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation)

-

Goniometer head

-

Microscope

-

Cryo-cooling system

-

Crystallization solvents

-

Quinine sample

Procedure:

-

Crystallization: Grow single crystals of the quinine sample suitable for X-ray diffraction. This is a critical and often challenging step. A common method is slow evaporation of a saturated solution of a quinine salt (e.g., quinine hydrochloride) from a suitable solvent or solvent mixture.[8][10]

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[10][11]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.[1][12]

-

-

Determination of Absolute Configuration: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Visualizing Key Pathways in Quinine Chemistry

To better understand the logical relationships in the synthesis and natural production of quinine, the following diagrams, generated using the DOT language, illustrate key workflows.

Gilbert Stork's Stereoselective Total Synthesis of (-)-Quinine (2001)

This workflow outlines the key stages in Gilbert Stork's landmark first entirely stereoselective total synthesis of (-)-quinine, a significant achievement in organic chemistry.

Figure 1: Key stages in Stork's stereoselective total synthesis of (-)-quinine.

Biosynthesis of Quinine

This diagram illustrates the biosynthetic pathway of quinine, starting from the central intermediate strictosidine and highlighting the key enzymatic transformations that lead to the formation of the quinine scaffold.

Figure 2: Simplified biosynthetic pathway of quinine and quinidine.

Conclusion

The stereochemistry of the quinine molecule is a fascinating and critical aspect of its identity and function. The precise three-dimensional arrangement of its atoms, dictated by its four chiral centers, is not merely a structural curiosity but the very foundation of its potent biological activity. For researchers and professionals in the field of drug development, a thorough understanding of quinine's stereochemical landscape, coupled with robust analytical methods for its determination, is essential for the continued exploration of its therapeutic potential and the development of new, stereochemically pure pharmaceuticals. This guide provides a foundational framework for these endeavors, summarizing key data and methodologies to aid in future research and development.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Stereoselective inhibition by the diastereomers quinidine and quinine of uptake of cardiac glycosides into isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Quinine Hydrobromide as a Potassium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the action of quinine hydrobromide as a blocker of various potassium (K+) channels. This document details the mechanism of action, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for studying these effects, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Quinine as a Potassium Channel Blocker

Quinine, a natural alkaloid originally isolated from the bark of the cinchona tree, is well-known for its antimalarial properties. Beyond this primary application, quinine and its derivatives have been extensively studied for their effects on various ion channels. Of particular interest to researchers is its ability to block a diverse range of potassium channels, which play crucial roles in regulating cellular excitability, neurotransmission, cardiac action potential duration, and other physiological processes. Understanding the specific interactions between quinine and different K+ channel subtypes is essential for elucidating fundamental physiological mechanisms and for the development of novel therapeutic agents. This guide serves as a technical resource for professionals investigating the multifaceted pharmacological profile of quinine as a potassium channel blocker.

Quantitative Data: Inhibitory Profile of Quinine on Potassium Channels

The following tables summarize the quantitative data on the inhibitory effects of quinine on various potassium channel subtypes. The data is compiled from multiple electrophysiological and pharmacological studies.

Table 1: Quinine IC50 Values for Voltage-Gated Potassium (Kv) Channels

| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Voltage Dependence | Reference(s) |

| Kv1.3 | Human (Jurkat cells) | Whole-cell patch clamp | ~22 | Not specified | [1] |

| General Outward K+ Currents | Rat (Taste cells) | Whole-cell patch clamp | 5.1 | Yes | [2] |

| I(A) (A-type current) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~22 | Not specified | |

| I(K) (Delayed rectifier) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~115 | Not specified | |

| I(M) (M-type current) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~445 | Not specified |

Table 2: Quinine IC50 Values for Calcium-Activated Potassium (KCa) Channels

| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Notes | Reference(s) |

| Small Conductance (SK) | Not specified | Not specified | Blocked | General statement | [3] |

| mSlo3 (KCa 5.1) | Not specified | Voltage pulses to +100 mV | 169 | --- | [4] |

Table 3: Quinine IC50 Values for Inwardly-Rectifying Potassium (Kir) and Two-Pore Domain (K2P) Channels

| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Voltage Dependence | Reference(s) |

| Kinst (TRESK-like) | Human (Jurkat cells) | Whole-cell patch clamp | ~17 (@ 0 mV) | Yes, higher potency at depolarizing potentials | [1] |

| K2P Channels | Rat (Hippocampal slices) | Not specified | Effective at 200-500 µM | Not specified | [5] |

Table 4: Quinine IC50 Values for hERG (Kv11.1) Channels

| Species/Cell Line | Experimental Condition | IC50 (µM) | Notes | Reference(s) |

| Xenopus oocytes | Not specified | 44.0 ± 0.6 | Quinine is ~14-fold less potent than its diastereomer, quinidine. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of quinine on potassium channels.

Electrophysiological Recording of Potassium Channel Activity

Objective: To measure the effect of quinine hydrobromide on the activity of a specific potassium channel subtype expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO).

Methodology: Whole-Cell Patch Clamp

-

Cell Preparation:

-

Culture mammalian cells expressing the potassium channel of interest to 60-80% confluency. For Xenopus oocytes, inject cRNA of the channel and incubate for 2-7 days.

-

On the day of recording, gently detach mammalian cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density. Allow cells to adhere for at least 30 minutes before use. For oocytes, place an oocyte in the recording chamber.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Quinine Hydrobromide Stock Solution: Prepare a 100 mM stock solution in DMSO. Dilute to the desired final concentrations in the external solution on the day of the experiment.

-

-

Electrode Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

-

Recording Procedure:

-

Place a coverslip with cells (or an oocyte) in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit the potassium currents of interest (e.g., a series of depolarizing steps from -80 mV to +60 mV).

-

Record baseline currents in the absence of quinine.

-

Perfuse the chamber with the external solution containing the desired concentration of quinine hydrobromide and record the currents again.

-

To determine the IC50, apply a range of quinine concentrations and measure the percentage of current inhibition at each concentration.

-

High-Throughput Screening for Potassium Channel Blockers

Objective: To screen a compound library or test various concentrations of quinine hydrobromide for its ability to block potassium channels in a high-throughput format.

Methodology: Thallium Flux Assay

-

Cell Preparation:

-

Plate cells expressing the potassium channel of interest in a 96- or 384-well black-walled, clear-bottom microplate.

-

Culture the cells to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes) to allow the cells to take up the dye.

-

-

Compound Addition:

-

Prepare a plate with various concentrations of quinine hydrobromide.

-

After dye loading, wash the cells with an assay buffer.

-

Add the quinine solutions to the appropriate wells and incubate for a period (e.g., 10-30 minutes).

-

-

Thallium Flux and Fluorescence Reading:

-

Prepare a stimulus buffer containing thallium and a potassium channel activator (if necessary to induce channel opening).

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the thallium-containing stimulus buffer to the wells.

-

Immediately begin kinetic fluorescence readings. The influx of thallium through open potassium channels will cause an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Compare the rates in the presence of quinine to the control wells (no drug) to determine the percentage of inhibition.

-

Plot the percent inhibition against the quinine concentration to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by quinine's blockade of potassium channels and a generalized experimental workflow for its characterization.

Signaling Pathways

Caption: Blockade of Ca2+-activated K+ channels by quinine prevents K+ efflux, leading to prolonged depolarization and increased neuronal excitability.

Caption: Quinine can inhibit the opening of mitoKATP channels, potentially interfering with cardioprotective signaling pathways initiated by ischemic preconditioning.

Caption: Blockade of hERG channels by quinine can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmia.

Experimental Workflows

Caption: A generalized workflow for the identification and characterization of quinine's effects on potassium channels, from initial screening to detailed mechanistic studies.

Conclusion

Quinine hydrobromide exhibits a broad-spectrum blocking activity against various types of potassium channels. Its effects are concentration-dependent and can be influenced by factors such as membrane voltage and the specific conformational state of the channel. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate pharmacology of quinine and to leverage its properties for the study of potassium channel function and the development of new therapeutic strategies. The provided diagrams offer a visual framework for understanding the molecular and cellular consequences of quinine's interaction with these critical ion channels.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinine, Potassium channel blocker (CAS 130-95-0) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Two-pore-domain potassium channels contribute to neuronal potassium release and glial potassium buffering in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the quinoline and quinuclidine rings in quinine

An In-depth Technical Guide to the Quinoline and Quinuclidine Rings in Quinine

Introduction

Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its complex molecular architecture is distinguished by two core heterocyclic systems: an aromatic quinoline ring and a bicyclic quinuclidine ring.[3] These two moieties, linked by a hydroxymethylene bridge, are fundamental to its physicochemical properties and biological activity.[3][4] This technical guide provides a detailed examination of the quinoline and quinuclidine rings, focusing on their structure, biosynthesis, mechanism of antimalarial action, and the experimental protocols used for their study. The content is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this critical natural product.

Chemical Structure and Physicochemical Properties

The chemical structure of quinine, C₂₀H₂₄N₂O₂, is comprised of a methoxy-substituted quinoline ring linked at its C4 position to the C9 position of a quinuclidine skeleton via a hydroxylated methylene bridge.[1][4] The molecule is optically active, possessing five stereogenic centers, which makes its stereoselective synthesis a significant chemical challenge.[4][5]

-

The Quinoline Ring : This is an aromatic heterocyclic system formed by the fusion of a benzene ring and a pyridine ring.[6][7] In quinine, it is specifically a 6-methoxyquinoline.[1] The aromatic nature of this ring system is crucial for its interaction with biological targets.

-

The Quinuclidine Ring : This is a bicyclic amine, specifically 1-azabicyclo[2.2.2]octane, which contains a vinyl group substituent.[4][8] Its rigid, cage-like structure and basic nitrogen atom are key to quinine's accumulation in the acidic food vacuole of the malaria parasite.[8][9]

The structural arrangement of these rings dictates the molecule's overall properties.

Caption: Logical relationship between the core rings of Quinine.

Quantitative Physicochemical Data

The key physicochemical properties of quinine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [10][11] |

| Molar Mass | 324.424 g·mol⁻¹ | [10][11] |

| Melting Point | 177 °C (351 °F) | [10][12] |

| pKₐ (conjugate acid) | 8.5 (quinoline N), 4.1 (quinuclidine N) | [8] |

| Solubility (Water) | ~500 mg/L at 15 °C | [1] |

| Solubility (Other) | Soluble in ethanol, chloroform, ether. | [1][13] |

| Hydrogen Bond Acceptors | 3 | [14] |

| Hydrogen Bond Donors | 1 | [14] |

| Rotatable Bonds | 4 | [14] |

Spectral Properties

Quinine is highly fluorescent, a property that is often exploited in its quantitative analysis.[10] Its fluorescence is particularly strong in dilute sulfuric acid.[1][10]

| Spectral Property | Wavelength/Value | Conditions | Source(s) |

| UV Absorption (λₘₐₓ) | ~250 nm and ~350 nm | In 0.05 M H₂SO₄ | [15][16] |

| Fluorescence Emission (λₘₐₓ) | ~450-460 nm | In 0.1 M H₂SO₄ | [10][15][17] |

| Molar Extinction Coefficient | 5,700 cm⁻¹/M | at 347.5 nm | |

| Fluorescence Quantum Yield | ~0.55-0.58 | In 0.1-0.5 M H₂SO₄ | [10] |

Biosynthesis of the Quinoline and Quinuclidine Moieties

The complex structure of quinine is assembled in Cinchona plants through a sophisticated biosynthetic pathway. The entire molecular scaffold is derived from the central intermediate in monoterpene indole alkaloid (MIA) biosynthesis, strictosidine.[18][19] This intermediate is formed from the condensation of tryptamine and secologanin.